2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a complex organic compound with notable applications across chemistry, biology, medicine, and industrial fields. The unique structure combines elements from multiple functional groups, giving it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide generally involves several steps:
Formation of the benzo[d]isothiazole core: : This can be achieved by cyclizing suitable precursors under acidic or basic conditions.
Introduction of the dioxido functionality: : This often involves oxidative conditions, using agents like hydrogen peroxide.
Attachment of the propanamide group: : This typically uses amide coupling reagents such as EDCI or HATU.
Introduction of the nitro-substituted phenyl group: : Electrophilic aromatic substitution reactions can be used to introduce this moiety, often involving nitration reactions followed by coupling reactions.
Industrial Production Methods
Industrial production may simplify or modify these synthetic steps, employing continuous flow chemistry or catalytic processes to enhance yield and efficiency. High-pressure reactors and automated synthesis modules are often utilized to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction, particularly of the nitro group, can lead to amines.
Substitution: : Various nucleophilic or electrophilic substitutions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA
Reduction: : Sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents, strong acids, or bases
Major Products
Oxidation leads to more oxidized sulfur compounds.
Reduction produces amines.
Substitution yields a wide range of functionalized derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide has diverse applications:
In Chemistry: : Used as a reagent or intermediate in synthesizing more complex molecules.
In Biology:
In Medicine: : Investigated for its therapeutic potential, particularly in antimicrobial or anticancer treatments.
In Industry: : Utilized in the production of advanced materials, especially those requiring precise functional group placement.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfone and nitro groups are highly reactive, enabling it to form covalent bonds with specific targets. This can inhibit enzymes or other proteins, disrupting cellular processes. Pathways involved often include oxidative stress responses and signaling cascades involving sulfur and nitrogen metabolism.
Comparison with Similar Compounds
Similar Compounds: : 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide
Uniqueness: : The specific arrangement of functional groups and the combined presence of dioxido and nitrophenyl moieties make this compound particularly versatile and potent, distinguishing it from related structures.
Conclusion
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a compound with broad scientific and industrial relevance, from its diverse synthetic routes to its significant research applications. Its unique chemical properties enable it to participate in a range of reactions, making it an indispensable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-10-7-8-12(20(23)24)9-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEPWEMKQUHXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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